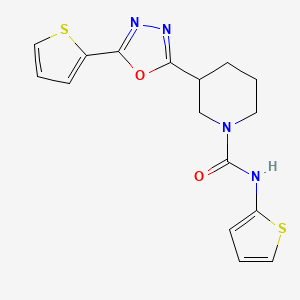

N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several interesting functional groups, including a thiophene ring, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

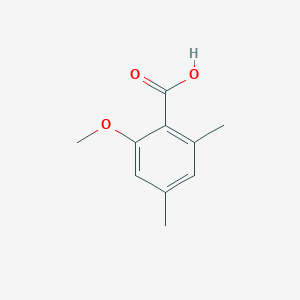

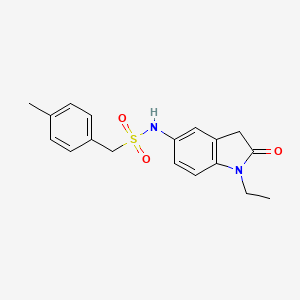

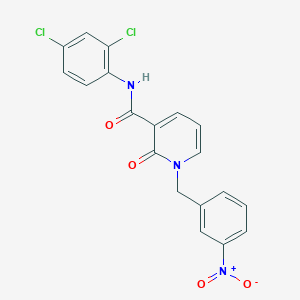

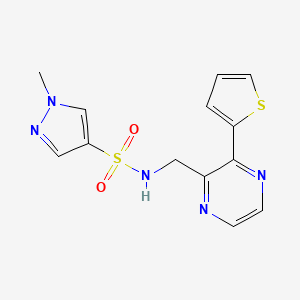

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a piperidine ring (a six-membered ring with one nitrogen atom) attached to a thiophene ring (a five-membered ring with one sulfur atom) and an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom). The exact 3D structure would depend on the specific spatial arrangement of these rings.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might make the compound relatively insoluble in water but soluble in organic solvents .Scientific Research Applications

Synthesis and Biological Activities

N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, as part of the 1,3,4-oxadiazole compound family, showcases significant interest due to their biological activities. The synthesis process typically involves multiple steps, starting from basic organic acids or esters, leading to the formation of hydrazides and subsequently to the desired 1,3,4-oxadiazole derivatives. These compounds are known for their moderate to significant antibacterial activities against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antimicrobial agents (Khalid et al., 2016).

Anticancer Potential

The anticancer potential of 1,3,4-oxadiazole derivatives, closely related to N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, has been explored through the synthesis and evaluation of various compounds. Some derivatives have demonstrated promising activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting their potential as anticancer agents. The structure-activity relationships of these compounds are critical in guiding the design of new therapeutics with improved efficacy and selectivity (Rehman et al., 2018).

Tuberculostatic Activity

Thiophen-2-yl and oxadiazole moieties in compounds similar to N-(thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide have been assessed for their tuberculostatic activity. These studies involve synthesizing various derivatives and testing them in vitro for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. The goal is to identify compounds with potent activity that could lead to the development of new therapeutic options for this infectious disease (Foks et al., 2004).

Future Directions

properties

IUPAC Name |

N-thiophen-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-16(17-13-6-3-9-24-13)20-7-1-4-11(10-20)14-18-19-15(22-14)12-5-2-8-23-12/h2-3,5-6,8-9,11H,1,4,7,10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMYOPAOUTWYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-benzyl-3-(((2,4-dichlorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739904.png)

![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2739910.png)

![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)

![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)